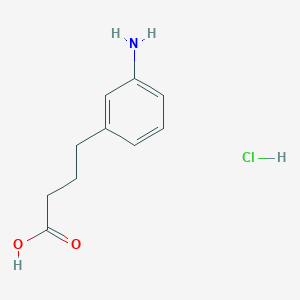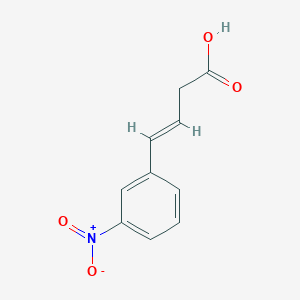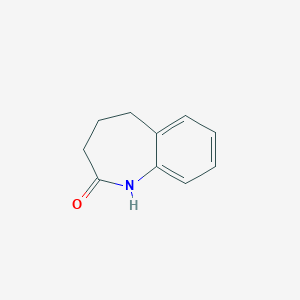
1,3,4,5-テトラヒドロ-2H-1-ベンゾアゼピン-2-オン
概要
説明
1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one: is a heterocyclic organic compound with the molecular formula C10H11NO It is a member of the benzazepine family, characterized by a seven-membered ring containing nitrogen
科学的研究の応用
Chemistry: : 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one is used as an intermediate in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Medicine: : This compound is explored for its potential use in developing pharmaceuticals, particularly as a scaffold for designing drugs targeting neurological and cardiovascular diseases .
Industry: : It is used in the synthesis of fine chemicals and as a building block in the production of various industrial chemicals.
作用機序
Target of Action
It is known to be an intermediate in the synthesis of benazepril hydrochloride , a first-line antihypertensive drug recommended by the WHO .
Biochemical Pathways
As an intermediate in the synthesis of benazepril hydrochloride , it may influence the renin-angiotensin-aldosterone system (RAAS), a critical regulatory pathway for blood pressure.
Result of Action
One study suggests that a compound with a similar structure has shown anticonvulsant activity .
生化学分析
Biochemical Properties
It is known that this compound can be used as an organic synthesis reagent, which suggests that it may interact with a variety of enzymes, proteins, and other biomolecules .
Cellular Effects
It is possible that this compound could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one at different dosages in animal models have not been extensively studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .
Subcellular Localization
It is unclear whether there are any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions:
Hydrogenation of 2-aminoacetophenone: One common method involves the hydrogenation of 2-aminoacetophenone with trans-vertical aromatic dinitrate esters.
Polyphosphoric Acid Method: Another method involves the use of polyphosphoric acid.
Industrial Production Methods:
Industrial production methods for 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one are not well-documented in the public domain. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo various substitution reactions, including nucleophilic substitution, where reagents like alkyl halides or acyl chlorides are used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
類似化合物との比較
1-Methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one: Similar structure with a methyl group substitution.
2,3,5,6-Tetrahydro-3-benzazocin-4(1H)-one: Another heterocyclic compound with a similar ring structure.
1,3,4,5-Tetrahydro-2H-1,5-benzodiazepin-2-one: Contains an additional nitrogen atom in the ring.
Uniqueness:
1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one is unique due to its specific ring structure and the presence of a ketone functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in research and industrial applications .
特性
IUPAC Name |
1,3,4,5-tetrahydro-1-benzazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-10-7-3-5-8-4-1-2-6-9(8)11-10/h1-2,4,6H,3,5,7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVRAYIYXRVAPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10289960 | |
| Record name | 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10289960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4424-80-0 | |
| Record name | 4424-80-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65882 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10289960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different synthetic methods available for the preparation of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one derivatives?
A1: One reported method involves a two-step process. First, a 1,4-addition reaction of o-lithiomethylphenyl isocyanide to α,β-unsaturated carboxylic acid esters is performed. This step yields γ-(o-aminophenyl)butyric acid esters after acid hydrolysis. Second, these esters are heated to 180°C, leading to the formation of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one derivatives [].
Q2: How does the substitution at the 1-position of the 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one ring system affect its conformational dynamics?
A2: Studies using variable-temperature 1H nuclear magnetic resonance spectroscopy show that the presence of substituents at the 1-position of the 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one ring system significantly influences the energy barrier to ring inversion. Specifically, bulky substituents can lead to steric interactions with the peri hydrogen atom, affecting the ring's flexibility and preferred conformation [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3S)-4-{[Tert-butyl(dimethyl)silyl]oxy}-3-methylbutyl phenyl sulfone](/img/structure/B15627.png)
![(2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-yl Tosylate](/img/structure/B15628.png)
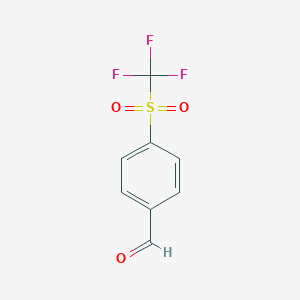
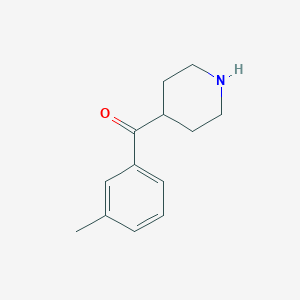
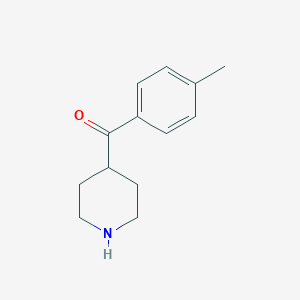

![2-Azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B15640.png)

